molecular formula C8H6ClNOS B14001422 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole CAS No. 37118-31-3

2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B14001422
CAS No.: 37118-31-3
M. Wt: 199.66 g/mol
InChI Key: BHLHYQQSCVGQDS-UHFFFAOYSA-N
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Description

2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a chloromethyl group attached to a sulfur atom, which is further connected to the benzoxazole structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of ortho-aminophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The chloromethyl group allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Chloromethyl)sulfanyl]-1,3-benzothiazole
  • 2-[(Chloromethyl)sulfanyl]-1,3-benzimidazole

Uniqueness

Compared to its analogs, 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole exhibits unique properties due to the presence of the oxazole ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

37118-31-3

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-(chloromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2

InChI Key

BHLHYQQSCVGQDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCl

Origin of Product

United States

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